molecular formula C23H21NO4 B300171 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

カタログ番号 B300171
分子量: 375.4 g/mol
InChIキー: PBKXVNNITDPXRU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that targets glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes.

作用機序

4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide inhibits 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ activity by binding to the ATP-binding site of the enzyme. 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ is a downstream target of various signaling pathways, including the Wnt/β-catenin pathway, PI3K/Akt pathway, and MAPK pathway. Inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ leads to the activation of these pathways and subsequent cellular effects.
Biochemical and Physiological Effects
Inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ by 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer research, inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In Alzheimer's disease research, inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ has been shown to reduce Aβ production, improve cognitive function, and reduce tau phosphorylation. In diabetes research, inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ has been shown to improve insulin sensitivity, glucose metabolism, and β-cell function.

実験室実験の利点と制限

4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity for 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ. It has been extensively studied in various cellular and animal models, providing a wealth of data for further research. However, there are also limitations to its use. Its effects may be cell type-specific, and its in vivo efficacy and toxicity need to be further studied.

将来の方向性

There are several future directions for the research of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide. One direction is to further study its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to study its effects on other signaling pathways and cellular processes. Additionally, its in vivo efficacy and toxicity need to be further studied to determine its potential as a therapeutic agent.

合成法

The synthesis of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been reported in the literature. The synthesis involves the reaction of 6-propyl-1,3-benzodioxole-5-carboxylic acid with 4-phenoxyaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding amide. The amide is then treated with a dehydrating agent, such as thionyl chloride (SOCl2), to form the final product.

科学的研究の応用

4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ activity in vitro and in vivo, leading to various cellular effects. In cancer research, inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In Alzheimer's disease research, inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ has been shown to reduce amyloid-β (Aβ) production and improve cognitive function. In diabetes research, inhibition of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamideβ has been shown to improve insulin sensitivity and glucose metabolism.

特性

製品名

4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

分子式

C23H21NO4

分子量

375.4 g/mol

IUPAC名

4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

InChI

InChI=1S/C23H21NO4/c1-2-6-17-13-21-22(27-15-26-21)14-20(17)24-23(25)16-9-11-19(12-10-16)28-18-7-4-3-5-8-18/h3-5,7-14H,2,6,15H2,1H3,(H,24,25)

InChIキー

PBKXVNNITDPXRU-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OCO2

正規SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OCO2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。